3,3'-Dichloro-4,4'-diisocyanatobiphenyl
Overview
Description
3,3’-Dichloro-4,4’-diisocyanatobiphenyl: is an organic compound with the molecular formula C14H6Cl2N2O2 and a molecular weight of 305.11 g/mol . It is a solid at room temperature, appearing as a white to light yellow powder or crystal . This compound is known for its use in various chemical reactions and industrial applications, particularly in the synthesis of polyimides and other polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-4,4’-diisocyanatobiphenyl typically involves the reaction of 3,3’-dichlorobiphenyl with phosgene in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the formation of the diisocyanate functional groups. The general reaction scheme is as follows:
3,3’-Dichlorobiphenyl+Phosgene→3,3’-Dichloro-4,4’-diisocyanatobiphenyl
Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloro-4,4’-diisocyanatobiphenyl involves large-scale reactions using specialized equipment to handle phosgene, which is a toxic and hazardous reagent . The process includes steps for purification and isolation of the final product to achieve high purity levels, typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dichloro-4,4’-diisocyanatobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Often used to facilitate these reactions and improve yields.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: 3,3’-Dichloro-4,4’-diisocyanatobiphenyl is used as a monomer in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong, durable polymers .
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-4,4’-diisocyanatobiphenyl primarily involves its isocyanate groups, which are highly reactive towards nucleophiles. When these groups react with amines or alcohols, they form stable urea or urethane linkages, respectively . This reactivity is harnessed in the formation of polymers and other materials with desirable properties .
Comparison with Similar Compounds
- 3,3’-Dichlorobiphenyl-4,4’-diyl Diisocyanate
- 4,4’-Methylenebis(phenyl isocyanate)
- Toluene Diisocyanate
Comparison: 3,3’-Dichloro-4,4’-diisocyanatobiphenyl is unique due to the presence of chlorine atoms on the biphenyl ring, which can influence its reactivity and the properties of the resulting polymers . Compared to other diisocyanates, it offers distinct advantages in terms of thermal stability and mechanical strength of the polymers formed .
Properties
IUPAC Name |
2-chloro-4-(3-chloro-4-isocyanatophenyl)-1-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N2O2/c15-11-5-9(1-3-13(11)17-7-19)10-2-4-14(18-8-20)12(16)6-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITXMLLVGWGFGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=C=O)Cl)Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277434 | |
Record name | 3,3'-Dichloro-4,4'-diisocyanatobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5331-87-3 | |
Record name | 5331-87-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Dichloro-4,4'-diisocyanatobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20277434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dichloro-4,4'-diisocyanato-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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